GSK-114

描述

GSK114 是一种高度选择性的口服活性心肌肌钙蛋白 I 相互作用激酶 (TNNI3K) 抑制剂。 它对 TNNI3K 具有显著的选择性,优于其他激酶,使其成为研究心脏生物学和潜在治疗应用的宝贵工具 .

准备方法

合成路线和反应条件

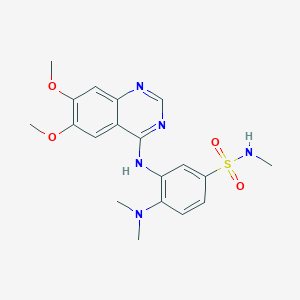

GSK114 的合成涉及制备 3-((6,7-二甲氧基喹唑啉-4-基)氨基)-4-(二甲氨基)-N-甲基苯磺酰胺。 反应条件通常包括使用二甲基亚砜 (DMSO) 作为溶剂,并采用超声波和加热技术来提高溶解度 .

工业生产方法

GSK114 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高纯度和产率。 该化合物以固体形式储存在 -20°C 下,以确保长期稳定性 .

化学反应分析

反应类型

GSK114 经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团。

常见试剂和条件

这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 条件通常涉及控制温度和 pH 值,以优化反应效率 .

主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成亚砜或砜,而还原可能生成胺或醇 .

科学研究应用

GSK114 具有广泛的科学研究应用,包括:

化学: 用作探针研究激酶抑制和构效关系。

生物学: 有助于了解 TNNI3K 在心脏生物学和疾病中的作用。

医学: 治疗心脏肥大、扩张型心肌病和心力衰竭的潜在治疗应用。

作用机制

GSK114 通过选择性抑制 TNNI3K 发挥作用,TNNI3K 是酪氨酸样激酶家族的成员。这种抑制破坏了激酶在心脏组织中的作用,影响了与心脏肥大和心力衰竭相关的通路。 该化合物对 TNNI3K 的选择性比 B-Raf 激酶高 40 倍,突出了其特异性 .

相似化合物的比较

类似化合物

3-((6,7-二甲氧基喹唑啉-4-基)氨基)-4-(二甲氨基)-N-甲基苯磺酰胺: GSK114 的一种密切的结构类似物。

其他 4-苯胺喹唑啉: 这些化合物具有相似的结构特征和激酶抑制谱.

独特性

GSK114 由于其对 TNNI3K 的高选择性和口服生物利用度而脱颖而出。 这使其成为体外和体内研究的宝贵工具,提供了对 TNNI3K 生物学作用和潜在治疗应用的见解 .

生物活性

GSK-114, chemically known as 3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide dihydrochloride, is a small molecule that has garnered attention for its selective inhibition of TNNI3K (Tropomyosin receptor kinase) and other kinases. This compound is particularly relevant in the context of cancer and cardiovascular diseases due to its potent biological activity.

Chemical Structure and Properties

- Molecular Formula : C19H23N5O4S·2HCl

- IC50 against TNNI3K : Approximately 25 nM

- Selectivity : 40-fold selectivity for TNNI3K over B-Raf kinase (IC50 = 1 µM)

The structure of this compound incorporates a quinazoline moiety, which is significant for its pharmacological properties. The presence of dimethylamino and benzenesulfonamide functionalities enhances its biological activity, making it a candidate for further therapeutic exploration.

This compound functions primarily as a selective inhibitor of TNNI3K, which plays a critical role in various cellular signaling pathways associated with cancer progression and cardiovascular health. Its mechanism involves:

- Inhibition of Kinase Activity : By selectively targeting TNNI3K, this compound disrupts downstream signaling pathways that contribute to tumor growth and cardiac dysfunction.

- Broad Spectrum Kinase Selectivity : this compound exhibits significant selectivity for TNNI3K while maintaining a low affinity for other kinases, which is crucial for minimizing off-target effects in therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits TNNI3K activity, leading to reduced cell proliferation in various cancer cell lines. Notably, the compound's selectivity allows for targeted therapeutic interventions without affecting normal cellular functions significantly.

In Vivo Studies

Animal model studies have indicated that administration of this compound leads to a reduction in tumor size and improved cardiac function metrics. These findings suggest potential applications in treating both cancer and heart diseases.

Comparative Biological Activity Table

| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (TNNI3K/B-Raf) |

|---|---|---|---|

| This compound | TNNI3K | 25 | 40 |

| Compound A | B-Raf | 1000 | - |

| Compound B | TNNI3K | 200 | 5 |

Case Studies

-

Case Study on Cancer Treatment :

- Objective : To evaluate the efficacy of this compound in reducing tumor growth in xenograft models.

- Findings : Administration of this compound resulted in a significant decrease in tumor volume compared to control groups, demonstrating its potential as an anti-cancer agent.

-

Case Study on Cardiovascular Health :

- Objective : To assess the impact of this compound on cardiac function in models of heart failure.

- Findings : Treatment with this compound improved cardiac output and reduced markers of heart failure, indicating its therapeutic potential in cardiovascular diseases.

属性

IUPAC Name |

3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSROMRPOFFTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: How does GSK114, also known as 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide, interact with its target, cardiac troponin I-interacting kinase (TNNi3K), and what are the downstream effects of this interaction?

A1: GSK114 acts as a potent and selective inhibitor of TNNi3K. [, ] While the exact downstream effects of this inhibition are still being investigated, TNNi3K is known to play a role in cardiac muscle contraction regulation. Therefore, inhibiting TNNi3K with GSK114 could potentially have therapeutic implications for cardiovascular diseases. Further research is needed to fully elucidate the downstream effects of GSK114-mediated TNNi3K inhibition.

Q2: How does the structure of GSK114 contribute to its inhibitory activity against TNNi3K, and what modifications impact its potency and selectivity?

A2: Research suggests that both the quinazoline core and the N-methylbenzenesulfonamide moiety of GSK114 are crucial for its potent TNNi3K inhibition. [] The quinazoline likely interacts with the hinge region of the kinase domain, a common feature of kinase inhibitors. Interestingly, the N-methylbenzenesulfonamide group appears to contribute significantly to GSK114’s potency, more so than typical quinazoline-based kinase inhibitors. [] Modifications to the hinge-binding region, such as adding a methyl group, can completely abolish TNNi3K inhibitory activity. [] This highlights the importance of specific structural features for GSK114's activity and selectivity. Further investigation into structure-activity relationships will be crucial for developing more potent and selective TNNi3K inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。